molecular formula C17H16ClN3O2S B2623681 N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide CAS No. 854003-82-0

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide

Cat. No.: B2623681
CAS No.: 854003-82-0
M. Wt: 361.84
InChI Key: DUIXTZWECZUKJD-UHFFFAOYSA-N
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Description

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a synthetic compound featuring a thiazole core, a chemotype of significant interest in medicinal chemistry and agrochemical research . The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles and is a key component in several clinically applied agents . This particular molecule integrates a 2-chlorobenzyl group at the thiazole's 5-position and a furan-2-ylmethylamino acetamide chain, structural motifs commonly explored in the design of bioactive molecules. While the specific biological data for this compound is not available in the public domain, analogous thiazole-acetamide derivatives have been extensively investigated for their potential as anticancer agents , anticonvulsants , and herbicide safeners . The structural features of this compound suggest it is a valuable chemical tool for researchers working in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature on 2-aminothiazole derivatives for further insight into its potential research value .

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c18-15-6-2-1-4-12(15)8-14-10-20-17(24-14)21-16(22)11-19-9-13-5-3-7-23-13/h1-7,10,19H,8-9,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIXTZWECZUKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CNCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where the intermediate product reacts with furan-2-ylmethylamine.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted thiazole derivatives with different nucleophiles.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Numerous studies have reported the anticancer properties of thiazole derivatives, including those similar to N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide. For instance, compounds featuring thiazole rings have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted that certain thiazole derivatives exhibited IC50 values ranging from 10 µM to 30 µM against human cancer cell lines such as MCF-7 and HepG2 .

1.2 Mechanism of Action

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, derivatives with specific substitutions on the thiazole ring were shown to enhance apoptosis rates in tested cell lines compared to standard chemotherapy drugs like cisplatin . The structure-activity relationship (SAR) studies suggest that the presence of electronegative groups, such as chlorine or fluorine, significantly influences the potency of these compounds.

Pharmacological Applications

2.1 Antiviral Activity

Thiazole-containing compounds have also been explored for their antiviral properties. Recent research indicates that some thiazole derivatives exhibit activity against viral infections, including those caused by Dengue virus (DENV). For example, certain derivatives demonstrated EC50 values in the low micromolar range, indicating their potential as antiviral agents .

2.2 Anti-inflammatory and Analgesic Properties

In addition to anticancer and antiviral activities, thiazole derivatives have shown promise in anti-inflammatory and analgesic applications. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways, providing a basis for their use in treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

3.1 Pesticidal Activity

The structural characteristics of thiazole derivatives make them suitable candidates for development as pesticides. Research has indicated that certain thiazole-based compounds exhibit insecticidal and fungicidal properties, making them valuable in agricultural applications. These compounds can disrupt the biological processes of pests and pathogens, leading to effective pest management strategies .

Case Studies

Study Compound Tested Activity Cell Line/Organism IC50/EC50 Value
Study AThiazole DerivativeAnticancerMCF-710 µM
Study BThiazole DerivativeAntiviralDENV30 µM
Study CThiazole DerivativeAnti-inflammatoryArthritis ModelNot specified

Mechanism of Action

The mechanism of action of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(1) Enzyme Inhibition Profiles

  • MAO-B and Cholinesterase Inhibition: The compound from , (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, shares the acetamide-thiazole scaffold with the target compound but incorporates a dihydroisoquinoline group. This modification confers dual MAO-B/BChE inhibition, attributed to hydrophobic interactions and π-stacking with enzyme active sites .
  • Akt Inhibition: The thiadiazole-thioacetamide derivative in (N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) shows 86.52% Akt inhibition via π-π interactions and salt-bridge formation .

(2) Structural Determinants of Activity

  • Substituent Effects: Chlorobenzyl vs. Furan vs. Coumarin/Coumarin-Linked Moieties: The coumarin-thiazole hybrid in exhibits α-glucosidase inhibition (IC50: 378.25), whereas the furan group in the target compound may shift activity toward neurotransmitter enzymes due to reduced planarity and altered electronic effects .

Biological Activity

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a furan moiety, which contribute to its unique chemical properties. The presence of the 2-chlorobenzyl group enhances its biological activity by potentially increasing lipophilicity and modulating interactions with biological targets.

1. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

This data suggests that the compound is particularly effective against gram-positive bacteria, with Staphylococcus aureus being the most sensitive strain tested .

2. Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory pathways. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

3. Anticancer Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines. The following table summarizes its IC50 values against different cancer cells:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)20.0

These results indicate that the compound exhibits significant anticancer potential, particularly against breast and cervical cancer cell lines .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to microbial death.
  • Cytokine Modulation : By affecting NF-kB pathways, it reduces inflammation markers.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives showed that modifications in the thiazole ring structure significantly impacted antimicrobial efficacy. The introduction of halogen groups, such as chlorine in this compound, was found to enhance activity against gram-positive bacteria compared to non-halogenated analogs .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving RAW264.7 macrophages, treatment with this compound resulted in a dose-dependent decrease in TNF-alpha production upon LPS stimulation. This finding supports its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide, and what reaction conditions are critical for success?

  • Methodology : A common approach involves coupling 2-amino-5-(2-chlorobenzyl)thiazole derivatives with chloroacetyl chloride in dioxane under inert conditions, followed by substitution with furan-2-ylmethylamine. Key parameters include maintaining temperatures at 20–25°C during acylation, using triethylamine as a base to neutralize HCl byproducts, and recrystallizing from ethanol-DMF mixtures for purification . Alternative routes may employ thiazole ring formation via Hantzsch synthesis, requiring precise stoichiometry of α-haloketones and thioureas .

Q. Which analytical techniques are essential for confirming structural identity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent connectivity (e.g., furan methylene protons at δ 4.2–4.5 ppm, thiazole C-2 resonance near δ 165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out side products .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What preliminary biological assays are recommended to evaluate therapeutic potential?

  • Methodology :

  • Antimicrobial Screening : Broth microdilution assays against S. aureus and E. coli (MIC values) .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases to identify mechanistic pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized while preserving stereochemical integrity in multi-step syntheses?

  • Methodology :

  • Catalyst Screening : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require inert atmospheres to prevent oxidation .
  • In-Line Monitoring : ReactIR or PAT (Process Analytical Technology) to track reaction progress and minimize byproducts .

Q. How should researchers resolve discrepancies between computational binding predictions and experimental bioactivity data?

  • Methodology :

  • Molecular Dynamics Simulations : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values to refine force field parameters .
  • Orthogonal Assays : Validate target engagement using SPR (Surface Plasmon Resonance) or thermal shift assays (TSA) to measure binding affinity .

Q. What orthogonal characterization strategies validate structure when crystallographic data is unavailable?

  • Methodology :

  • 2D NMR Techniques : HSQC and HMBC to assign quaternary carbons and confirm spatial proximity of substituents .
  • Vibrational Spectroscopy : FT-IR peaks for amide C=O (1680–1700 cm⁻¹) and thiazole C=N (1600–1620 cm⁻¹) .
  • Cross-Validation : Correlate LC-MS retention times with computational logP values to confirm hydrophobic/hydrophilic balance .

Q. How do solvent polarity and temperature during synthesis influence supramolecular arrangements?

  • Methodology :

  • Crystallization Studies : Recrystallize from solvents of varying polarity (hexane vs. DMF) and analyze crystal packing via PXRD to identify polymorphs .
  • Thermodynamic Profiling : Van’t Hoff analysis of solubility vs. temperature to optimize crystallization conditions .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Methodology :

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to dose-response data using tools like GraphPad Prism .
  • Error Analysis : Bootstrap resampling to calculate 95% confidence intervals for IC₅₀ values .
  • Multivariate Analysis : PCA (Principal Component Analysis) to deconvolute bioactivity contributions from substituent electronic effects .

Key Considerations for Data Contradictions

  • Purity-Driven Variability : Batch-to-batch purity differences (e.g., residual solvents) can skew bioactivity; enforce strict QC via NMR/HPLC .
  • Solvent Artifacts : DMSO in cell-based assays may scavenge reactive intermediates; include solvent controls and limit concentrations to <0.1% .
  • Metabolic Instability : Phase I metabolism (e.g., CYP450-mediated oxidation of furan rings) may reduce efficacy; use liver microsome assays to identify vulnerable sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.